molecular formula C3H5BrOS B3053626 Ethanethioic acid, S-(bromomethyl) ester CAS No. 54820-26-7

Ethanethioic acid, S-(bromomethyl) ester

Cat. No.: B3053626
CAS No.: 54820-26-7
M. Wt: 169.04 g/mol
InChI Key: RLEILGCPRGJZND-UHFFFAOYSA-N
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Description

Ethanethioic acid, S-(bromomethyl) ester is a versatile chemical compound with the molecular formula C3H5BrOS. It is known for its unique structure, which makes it an interesting subject for various scientific research applications. This compound is used in a variety of fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanethioic acid, S-(bromomethyl) ester typically involves the reaction of ethanethioic acid with bromomethyl compounds under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the esterification process. Common solvents used in this reaction include dichloromethane and chloroform, which help to dissolve the reactants and provide a suitable medium for the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced monitoring techniques helps to maintain consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

Ethanethioic acid, S-(bromomethyl) ester undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it into thiols and other reduced sulfur compounds.

    Substitution: It can undergo nucleophilic substitution reactions, where the bromomethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur compounds.

    Substitution: Various substituted ethanethioic acid esters.

Scientific Research Applications

Ethanethioic acid, S-(bromomethyl) ester is used in a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: This compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of Ethanethioic acid, S-(bromomethyl) ester involves its interaction with various molecular targets and pathways. The bromomethyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity makes it useful for studying enzyme mechanisms and protein interactions. The ester group can also undergo hydrolysis, releasing ethanethioic acid and bromomethyl alcohol, which can further participate in biochemical reactions.

Comparison with Similar Compounds

Ethanethioic acid, S-(bromomethyl) ester can be compared with other similar compounds, such as:

    Ethanethioic acid, S-methyl ester: This compound has a methyl group instead of a bromomethyl group, making it less reactive in nucleophilic substitution reactions.

    Ethanethioic acid, S-(chloromethyl) ester: The chloromethyl group is less reactive than the bromomethyl group, leading to different reaction kinetics and product distributions.

    Ethanethioic acid, S-(iodomethyl) ester: The iodomethyl group is more reactive than the bromomethyl group, resulting in faster reaction rates and different product profiles.

The unique reactivity of the bromomethyl group in this compound makes it particularly useful for specific applications in chemical synthesis and biochemical research.

Properties

IUPAC Name

S-(bromomethyl) ethanethioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5BrOS/c1-3(5)6-2-4/h2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLEILGCPRGJZND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5BrOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60462928
Record name Ethanethioic acid, S-(bromomethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60462928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54820-26-7
Record name Ethanethioic acid, S-(bromomethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60462928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(bromomethyl)sulfanyl]ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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